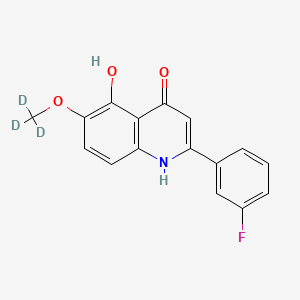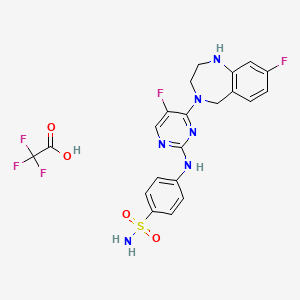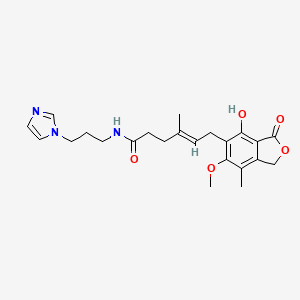
Anti-Trypanosoma cruzi agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-Trypanosoma cruzi agent-1 is a compound specifically designed to combat the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people and posing a risk to many more . The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,3-difluorobenzene as a starting material, followed by various functional group modifications . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-Trypanosoma cruzi agent-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Anti-Trypanosoma cruzi agent-1 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of anti-parasitic agents.
Biology: It serves as a tool to study the biology of and its interactions with host cells.
Medicine: The primary application is in the development of therapeutic agents for treating Chagas disease.
Wirkmechanismus
The mechanism of action of Anti-Trypanosoma cruzi agent-1 involves targeting specific molecular pathways within the parasite. The compound interferes with the biosynthesis of ergosterol, a crucial component of the parasite’s cell membrane. By inhibiting the enzyme responsible for ergosterol synthesis, the compound disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound generates reactive oxygen species (ROS) within the parasite, causing oxidative stress and further contributing to its anti-parasitic effects .
Vergleich Mit ähnlichen Verbindungen
- Posaconazole
- Benznidazole
- Nifurtimox
- Gold(I) compounds with thiosemicarbazones
- Synthetic nucleoside analogs
Eigenschaften
Molekularformel |
C23H29N3O5 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(3-imidazol-1-ylpropyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5/c1-15(6-8-19(27)25-9-4-11-26-12-10-24-14-26)5-7-17-21(28)20-18(13-31-23(20)29)16(2)22(17)30-3/h5,10,12,14,28H,4,6-9,11,13H2,1-3H3,(H,25,27)/b15-5+ |
InChI-Schlüssel |
KDPNXXZFOFDEMO-PJQLUOCWSA-N |
Isomerische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCCN3C=CN=C3)O |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCCN3C=CN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


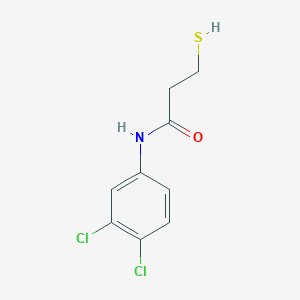
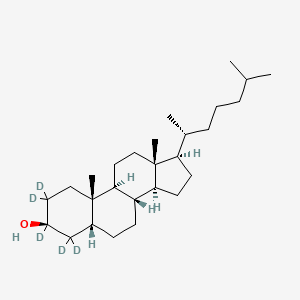
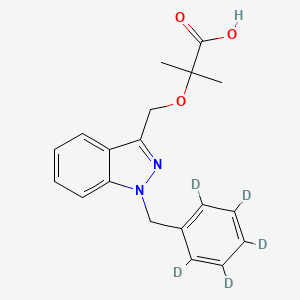

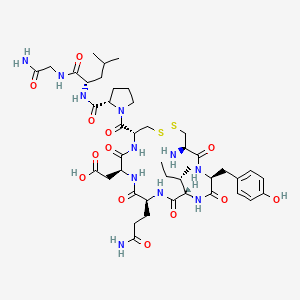


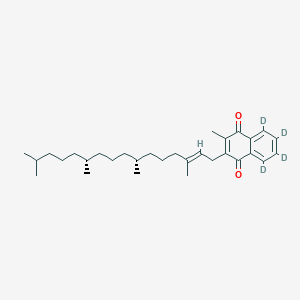
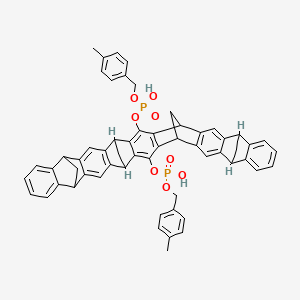
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
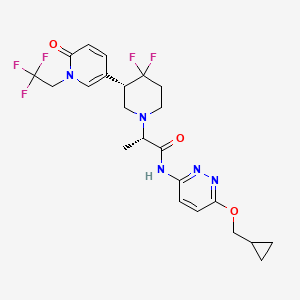
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
